

An In-depth Technical Guide to the Molecular Targets of (+)-trans-C75

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Compound of Interest

Compound Name: (+)-trans-C75

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Introduction

(+)-trans-C75, an enantiomer of the synthetic α -methylene- γ -butyrolactone C75, is a crucial pharmacological tool for investigating lipid metabolism and its role in various disease states, including cancer and obesity. Unlike its counterpart, (-)-C75, which is a potent inhibitor of Fatty Acid Synthase (FAS), **(+)-trans-C75** primarily exerts its effects through the modulation of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. This technical guide provides a comprehensive overview of the molecular targets of **(+)-trans-C75**, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Molecular Targets

The biological activity of **(+)-trans-C75** is centered around its interaction with two key enzymes involved in lipid metabolism: Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase 1 (CPT1). While the racemic mixture of C75 is a known inhibitor of FAS, the enantiomers exhibit distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the potent inhibition of FAS and the associated antitumor effects, whereas the (+)-trans-enantiomer's most significant activities are related to the modulation of CPT1 and its resulting anorectic effects.^[1]
^[2]

Fatty Acid Synthase (FAS)

While the (-)-enantiomer of C75 is a more potent inhibitor of FAS, the racemic mixture, and by extension **(+)-trans-C75** to a lesser extent, does interact with this enzyme. FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids.[3][4] Inhibition of FAS in cancer cells, which often overexpress this enzyme, leads to an accumulation of the substrate malonyl-CoA, inducing cellular stress and apoptosis.[5][6]

Carnitine Palmitoyltransferase 1 (CPT1)

The primary molecular target of **(+)-trans-C75** is CPT1, the rate-limiting enzyme in the β -oxidation of long-chain fatty acids.[7][8] **(+)-trans-C75** exhibits a dual and complex modulatory effect on CPT1:

- Activation: **(+)-trans-C75** itself can act as a direct activator of CPT1A, the liver isoform of the enzyme.[1][9][10] This activation promotes the transport of fatty acids into the mitochondria for oxidation, leading to increased energy expenditure.
- Inhibition (via its metabolite): In vivo, **(+)-trans-C75** is converted to **(+)-trans-C75-CoA**. This coenzyme A derivative is a potent inhibitor of CPT1.[7][8][11][12] This inhibition, particularly in the hypothalamus, is believed to be the primary mechanism behind the anorectic (appetite-suppressing) effects of C75.[1][7][8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of C75 with its molecular targets. It is important to note that much of the published data does not specify the enantiomer used and likely refers to the racemic mixture of (\pm)-C75.

Table 1: Inhibition of Fatty Acid Synthase (FAS) by C75 (Racemic Mixture)

Cell Line	Assay Type	IC50 (μM)	Reference(s)
PC3 (Prostate Cancer)	Clonogenic Assay	35	[13]
LNCaP (Prostate Cancer)	Spheroid Growth Assay	50	[13]
A375 (Melanoma)	FASN Inhibition Assay	32.43	[13]
General	FASN Inhibition Assay	15.53	[10]
General	FASN Inhibition Assay	200	[14]

Table 2: Modulation of Carnitine Palmitoyltransferase 1 (CPT1) by C75 and its Metabolite

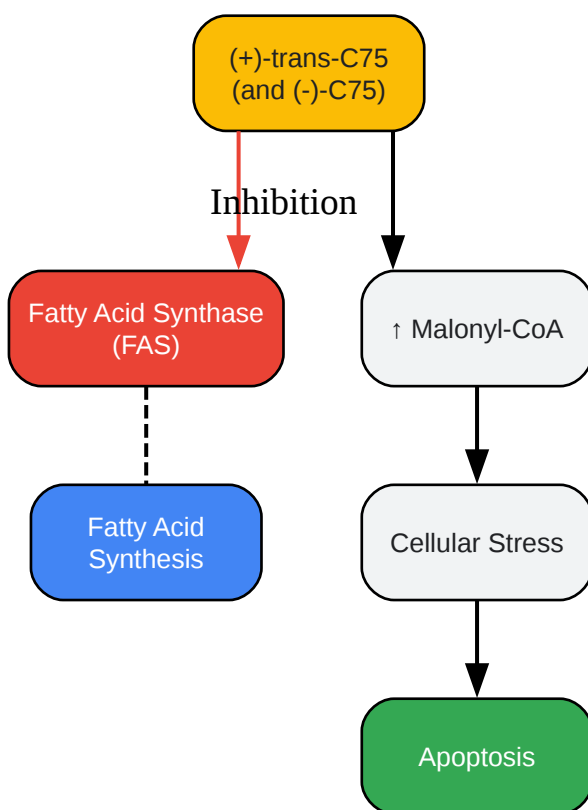
Modulator	Target	Effect	Quantitative Data	Reference(s)
(+)-trans-C75	CPT1A	Activation	EC50 not specified	[1][9][10]
(+)-trans-C75-CoA	CPT1	Inhibition	Ki not specified (described as "potent")	[7][8][11][12]

Signaling Pathways

The interaction of **(+)-trans-C75** with its molecular targets triggers distinct signaling cascades.

FAS Inhibition Pathway Leading to Apoptosis in Cancer Cells

Inhibition of FAS by C75 (primarily the (-) enantiomer, but also the racemate) in cancer cells leads to a buildup of malonyl-CoA. This metabolic disruption can induce apoptosis through various downstream pathways, including the modulation of Bcl-2 family proteins and the activation of stress-related kinases.

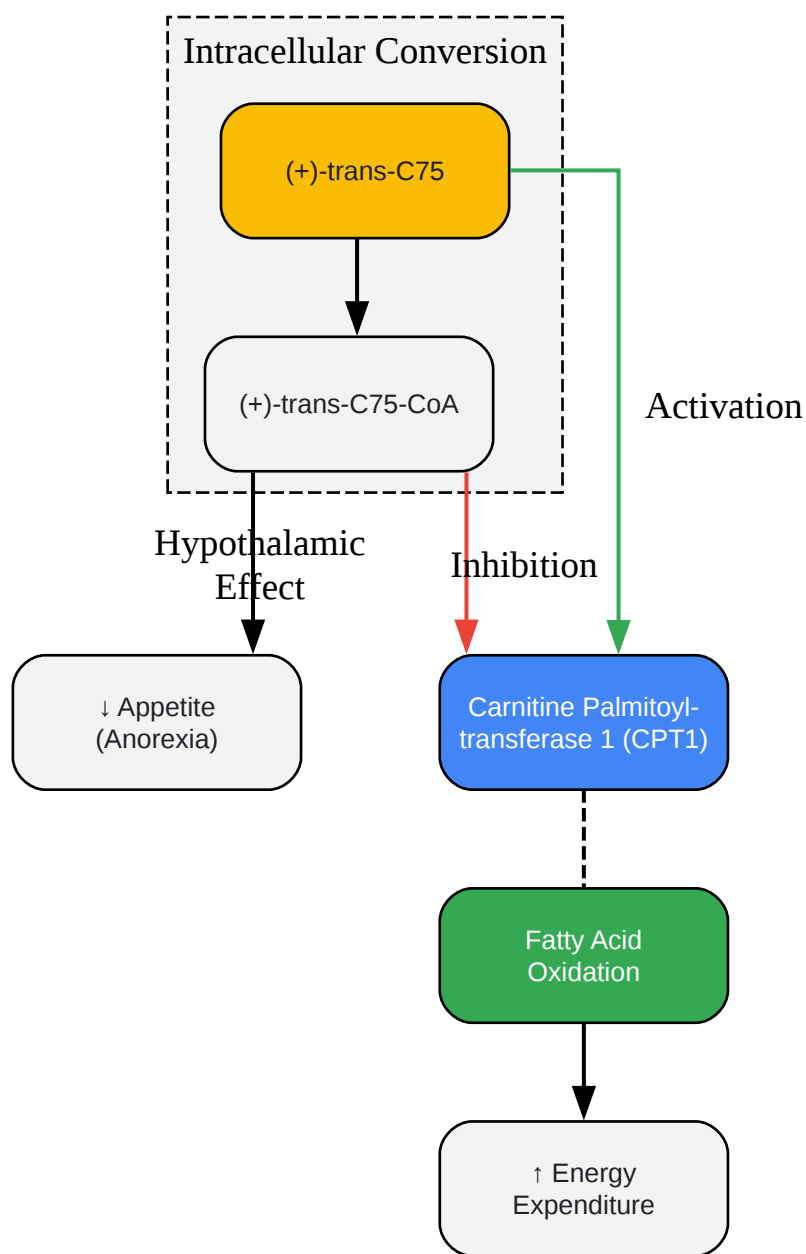


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FAS Inhibition Pathway

Dual Modulation of CPT1 by (+)-trans-C75 and its Metabolite

(+)-trans-C75 exhibits a complex, dual regulation of CPT1, which is central to its metabolic effects. The parent compound activates CPT1, while its CoA-metabolite inhibits the enzyme.



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Dual Modulation of CPT1

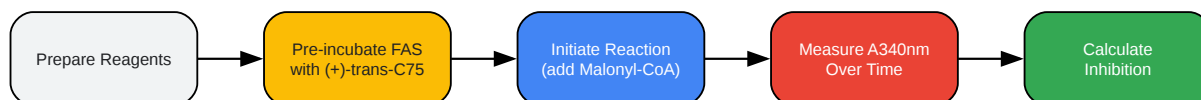
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of **(+)-trans-C75**.

Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This assay measures the activity of FAS by monitoring the oxidation of NADPH at 340 nm.

Workflow Diagram:



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FAS Activity Assay Workflow

Protocol:

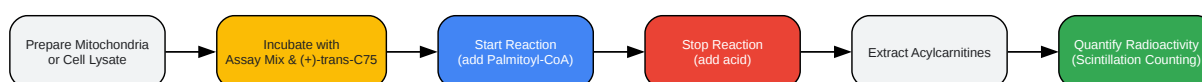
- Reagent Preparation:
 - Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
 - NADPH solution: Prepare a stock solution in the assay buffer.
 - Acetyl-CoA solution: Prepare a stock solution in the assay buffer.
 - Malonyl-CoA solution: Prepare a fresh stock solution in the assay buffer.
 - **(+)-trans-C75**: Prepare a stock solution in DMSO and dilute to desired concentrations in the assay buffer.
 - FAS enzyme: Purified FAS or cell lysate containing FAS.
- Assay Procedure:
 - In a UV-transparent 96-well plate, add the following to each well:
 - Assay Buffer

- NADPH (final concentration, e.g., 100 μ M)
- Acetyl-CoA (final concentration, e.g., 25 μ M)
- FAS enzyme preparation
- Varying concentrations of **(+)-trans-C75** or vehicle control (DMSO).
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for slow-binding inhibition.^[5]
- Initiate the reaction by adding Malonyl-CoA (final concentration, e.g., 27 μ M).
- Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes) using a microplate reader.^[15]
- Data Analysis:
 - Calculate the rate of NADPH oxidation (change in A_{340nm} per minute).
 - Determine the percentage of FAS inhibition for each concentration of **(+)-trans-C75** relative to the vehicle control.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay (Forward Radioisotope Assay)

This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine from [³H]-carnitine and palmitoyl-CoA.

Workflow Diagram:



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CPT1 Activity Assay Workflow

Protocol:

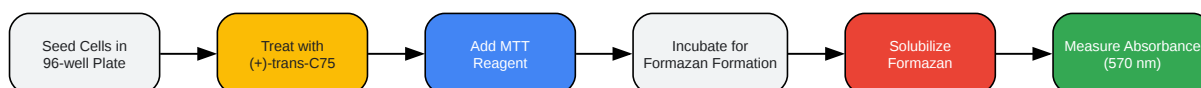
- Reagent Preparation:
 - Assay Buffer: e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.
 - L-[methyl-³H]-Carnitine solution.
 - Palmitoyl-CoA solution.
 - Bovine Serum Albumin (BSA), fatty acid-free.
 - **(+)-trans-C75** or **(+)-trans-C75-CoA** stock solutions.
 - Mitochondrial preparation or cell lysate.
- Assay Procedure:
 - In a microcentrifuge tube, combine the assay buffer, BSA, L-[methyl-³H]-Carnitine, and the mitochondrial/lysate preparation.
 - Add varying concentrations of **(+)-trans-C75** (for activation studies) or **(+)-trans-C75-CoA** (for inhibition studies) or vehicle control.
 - Pre-incubate the mixture at 37°C for a few minutes.
 - Initiate the reaction by adding palmitoyl-CoA.
 - Incubate at 37°C for a defined period (e.g., 5-15 minutes).
 - Stop the reaction by adding an acid (e.g., perchloric acid).
 - Extract the radiolabeled acylcarnitines using an organic solvent (e.g., butanol).
 - Separate the aqueous and organic phases by centrifugation.

- Data Analysis:
 - Transfer an aliquot of the organic phase containing the [^3H]-palmitoylcarnitine to a scintillation vial.
 - Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
 - Calculate the CPT1 activity (nmol/min/mg protein).
 - For activation studies, determine the EC₅₀ value. For inhibition studies, determine the IC₅₀ or K_i value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.

Workflow Diagram:



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